2,4-Dicloro-benzoil cianuro

Descripción general

Descripción

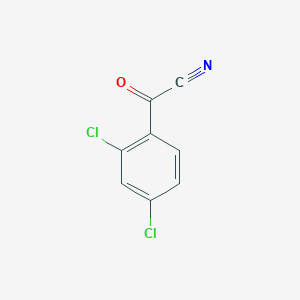

2,4-Dichlorobenzoyl Cyanide is an organic compound with the molecular formula C8H3Cl2NO. It is a derivative of benzoyl cyanide, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its use as an intermediate in the synthesis of various pharmaceuticals, particularly anticonvulsants such as lamotrigine .

Aplicaciones Científicas De Investigación

2,4-Dichlorobenzoyl Cyanide has several applications in scientific research:

Pharmaceuticals: It is used as an intermediate in the synthesis of anticonvulsant drugs like lamotrigine.

Chemical Synthesis: It serves as a building block for the synthesis of various organic compounds.

Analytical Chemistry: It is used as a reference standard in chromatographic methods for the quantification of related compounds.

Mecanismo De Acción

Target of Action

2,4-Dichlorobenzoyl Cyanide (DCBC) is an organic compound that is primarily used as an intermediate in the production of dyes and pharmaceuticals It’s known that dcbc interacts with various biochemical processes during its use in the production of dyes and pharmaceuticals .

Mode of Action

It’s known that dcbc undergoes thermal decomposition, which is an autocatalytic reaction . This means that the reaction accelerates as it proceeds, leading to a rapid release of energy . This property is crucial in its role as an initiator, hardener, and vulcanizing agent in the rubber industry .

Biochemical Pathways

This process can lead to various downstream effects, including the release of energy and the formation of new compounds .

Result of Action

The primary result of DCBC’s action is its role in the production of dyes and pharmaceuticals . It’s also used as an initiator, hardener, and vulcanizing agent in the rubber industry . The thermal decomposition of DCBC leads to a rapid release of energy, which is crucial in these applications .

Action Environment

The action of DCBC can be influenced by various environmental factors. For instance, the thermal decomposition of DCBC is a temperature-dependent process . Therefore, the rate and extent of this reaction can be influenced by the temperature of the environment . Additionally, safety precautions must be taken to prevent the release of DCBC into the environment, as it can pose potential hazards .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins during its use in the synthesis of certain pesticides

Cellular Effects

Given its use in pesticide synthesis, it may have significant impacts on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzoyl Cyanide can be synthesized through the reaction of 2,4-dichlorobenzoyl chloride with sodium cyanide in the presence of a phase transfer catalyst. The reaction typically occurs in an organic solvent such as dichloromethane under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the synthesis of 2,4-Dichlorobenzoyl Cyanide involves the use of large-scale reactors where 2,4-dichlorobenzoyl chloride is reacted with sodium cyanide. The process is monitored using gas chromatography to ensure the purity and yield of the product .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dichlorobenzoyl Cyanide undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: In the presence of water and a catalyst, the cyanide group can be hydrolyzed to form 2,4-dichlorobenzoic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines or alcohols can be used in the presence of a base.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed:

Nucleophilic Substitution: Depending on the nucleophile, products such as 2,4-dichlorobenzamide or 2,4-dichlorobenzyl alcohol can be formed.

Hydrolysis: The major product is 2,4-dichlorobenzoic acid.

Comparación Con Compuestos Similares

2,3-Dichlorobenzoyl Cyanide: Another isomer with chlorine atoms at the 2 and 3 positions.

2,4-Dichlorobenzyl Cyanide: A related compound where the cyanide group is attached to a benzyl group instead of a benzoyl group.

Uniqueness: 2,4-Dichlorobenzoyl Cyanide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its role as an intermediate in the synthesis of lamotrigine highlights its importance in pharmaceutical chemistry .

Actividad Biológica

2,4-Dichlorobenzoyl cyanide (DCBC) is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of agriculture and medicine. This article explores the biological activity of DCBC, including its mechanisms of action, toxicological effects, and relevant case studies.

- Molecular Formula : CHClN

- Molecular Weight : 203.06 g/mol

- Structure : The compound consists of a benzene ring substituted with two chlorine atoms and a cyanide group attached to a carbonyl.

DCBC exhibits several biological activities primarily through its interaction with cellular components:

-

Inhibition of Cellular Processes :

- DCBC has been shown to disrupt mitochondrial function, leading to increased oxidative stress through the generation of reactive oxygen species (ROS) . This oxidative stress can trigger apoptosis in various cell types.

- It affects the cellular tubulin-microtubule network, which is crucial for cell division and intracellular transport .

-

Toxicological Effects :

- Neurotoxicity : At elevated doses, DCBC can cross the blood-brain barrier, leading to neurotoxic effects such as seizures and altered mental status .

- Myotoxicity : The compound is associated with rhabdomyolysis, a condition characterized by muscle breakdown and release of myoglobin into the bloodstream, which can lead to kidney damage .

- Gastrointestinal Toxicity : Symptoms include nausea, vomiting, and diarrhea, indicative of significant gastrointestinal distress upon exposure .

Case Studies

Several documented cases highlight the biological impact of DCBC:

- Case Study 1 : A 65-year-old male ingested 50 mL of a 2,4-D herbicide (which includes DCBC). He presented with severe gastrointestinal symptoms and rhabdomyolysis. Management included urinary alkalinization and supportive care, leading to recovery .

- Case Study 2 : In agricultural settings, exposure to DCBC through inhalation or dermal contact has led to acute poisoning incidents. Symptoms ranged from respiratory distress to neurological impairment, emphasizing the need for immediate medical intervention .

Toxicological Profile

The toxicological effects of DCBC can be summarized as follows:

| Effect Type | Description | Mechanism of Action |

|---|---|---|

| Neurotoxicity | Seizures, altered mental state | Disruption of neurotransmitter function |

| Myotoxicity | Muscle damage (rhabdomyolysis) | Impairment of mitochondrial function |

| Gastrointestinal | Nausea, vomiting | Direct irritation of the gastrointestinal tract |

| Cardiovascular | Arrhythmias | Toxic effects on cardiac tissues |

Research Findings

Recent studies have focused on the synthesis and application of DCBC in various fields:

- A study evaluated multiple catalytic systems for synthesizing compounds related to DCBC, demonstrating its utility in pharmaceutical applications .

- Research indicates that DCBC can serve as an effective herbicide due to its ability to inhibit plant growth by disrupting cellular processes similar to those observed in animal cells .

Propiedades

IUPAC Name |

2,4-dichlorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJCNUBDKYFMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431458 | |

| Record name | 2,4-Dichlorobenzoyl Cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35022-43-6 | |

| Record name | 2,4-Dichlorobenzoyl cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35022-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzoyl Cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.